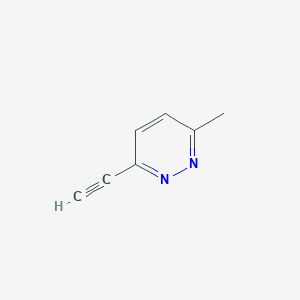

3-Ethynyl-6-methylpyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

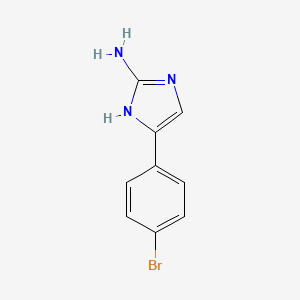

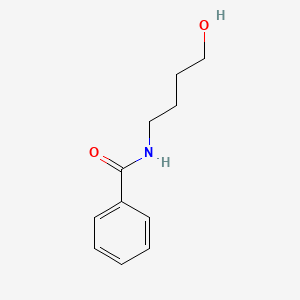

3-Ethynyl-6-methylpyridazine is a derivative of pyridazine, which is a heterocyclic compound characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. While the specific compound 3-ethynyl-6-methylpyridazine is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the properties and potential applications of 3-ethynyl-6-methylpyridazine.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amino-substituted pyridines with various reagents. For instance, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes leads to Schiff bases and their subsequent reduction yields 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones . Similarly, the synthesis of phenylethynyl[1,2,4]triazines as analogues of pyridine derivatives involves the introduction of an ethynyl group to the pyridine ring . These methods could potentially be adapted for the synthesis of 3-ethynyl-6-methylpyridazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using spectroscopic methods such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the arrangement of atoms within the molecule and the identification of tautomeric forms, which are different structural forms of the same compound that can interconvert . The presence of substituents like methyl groups and ethynyl groups can influence the tautomeric equilibrium and the overall molecular conformation.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions depending on the functional groups present. For example, the reaction with chloroacetyl chloride can lead to chloroacetamides or oxazinones . The introduction of an ethynyl group can facilitate the formation of triazine derivatives, which are of interest due to their potential pharmacological properties . The reactivity of 3-ethynyl-6-methylpyridazine would likely be influenced by the ethynyl group, which can participate in additional chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as lipophilicity, can be affected by the presence of methyl groups and the formation of specific intermolecular interactions like hydrogen bonding . These properties are important for the solubility, stability, and biological activity of the compounds. The introduction of an ethynyl group in 3-ethynyl-6-methylpyridazine would likely alter these properties, potentially enhancing the compound's ability to interact with biological targets.

科学的研究の応用

Synthesis and Chemical Properties

3-Ethynyl-6-methylpyridazine and its derivatives are primarily studied for their chemical synthesis and potential applications in various fields. The chemical synthesis of related compounds, such as 3-bromo-6-methylpyridazine, has been successfully conducted through multi-step processes including cyclization, dehydrogenation, and substitution reactions, indicating a potential pathway for the synthesis of 3-Ethynyl-6-methylpyridazine as well. These methods offer a reliable approach for producing these compounds at an industrial scale, showcasing their utility in manufacturing processes (Xin Bing-wei, 2008).

Applications in Bioorthogonal Chemistry

The compound 6-Ethynyl-1,2,4-triazine, a structural analog to 3-Ethynyl-6-methylpyridazine, demonstrates significant potential in bioorthogonal chemistry. It has been successfully applied for fluorescent labeling of oligonucleotides via Diels-Alder reactions. Specifically, when attached to the 7-position of 7-deaza-2'-deoxyadenosine, it exhibits better compatibility with DNA polymerase compared to its attachment at the 5-position of 2'-deoxyuridine, underscoring its potential in DNA-related studies and applications (Ulrike Reisacher et al., 2019).

Implications in Pharmacological Research

Compounds structurally similar to 3-Ethynyl-6-methylpyridazine, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have been explored for their pharmacological properties. Specifically, these compounds exhibit promising pharmacokinetics and tissue distribution, making them potential candidates for anti-fibrosis drugs and other therapeutic applications (Y. W. Kim et al., 2008).

Potential in Retinoprotective Applications

The derivative 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has been studied for its retinoprotective effects. In a rat model of retinal ischemia-reperfusion, this compound demonstrated significant efficacy in preventing ischemic injuries and improving retinal microcirculation, suggesting its potential application in treating retinal conditions (A. Peresypkina et al., 2020).

作用機序

Target of Action

3-Ethynyl-6-methylpyridazine is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities

Biochemical Pathways

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Pharmacokinetics

It is noted that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.

Result of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .

将来の方向性

Pyridazine derivatives, including 3-Ethynyl-6-methylpyridazine, have attracted the interest of researchers due to their biological activity and potential applications in pharmaceuticals, optical materials, and catalysis . Future research may focus on exploring these applications further and developing new synthetic methods for these compounds .

特性

IUPAC Name |

3-ethynyl-6-methylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDQKQRYAKDYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517610 |

Source

|

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-6-methylpyridazine | |

CAS RN |

77778-20-2 |

Source

|

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)